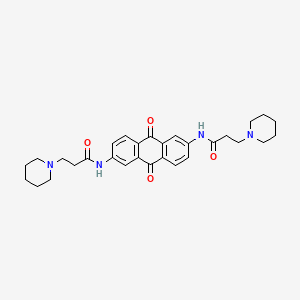
N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide is a complex organic compound with a unique structure that includes an anthracene core and piperidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide typically involves the reaction of anthraquinone derivatives with piperidine and propanamide groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracene core or the piperidine moieties.
Substitution: Substitution reactions can occur at various positions on the anthracene ring or the piperidine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bisbenzamide: Similar structure but with benzamide groups instead of piperidinepropanamide.
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Contains an anthraquinone core with sulfonic acid groups.
9,10-Dihydroxyanthracene: A hydroquinone derivative of anthracene.
Uniqueness
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide is unique due to its specific combination of anthracene and piperidinepropanamide groups, which confer distinct chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
134888-32-7 |
|---|---|
Molekularformel |
C30H36N4O4 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
N-[9,10-dioxo-6-(3-piperidin-1-ylpropanoylamino)anthracen-2-yl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C30H36N4O4/c35-27(11-17-33-13-3-1-4-14-33)31-21-7-9-23-25(19-21)29(37)24-10-8-22(20-26(24)30(23)38)32-28(36)12-18-34-15-5-2-6-16-34/h7-10,19-20H,1-6,11-18H2,(H,31,35)(H,32,36) |
InChI-Schlüssel |
GUSIRLMAICXUKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CCN5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


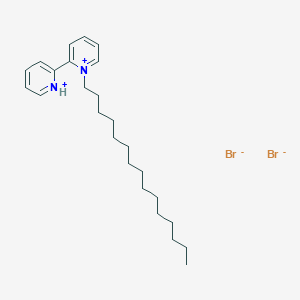
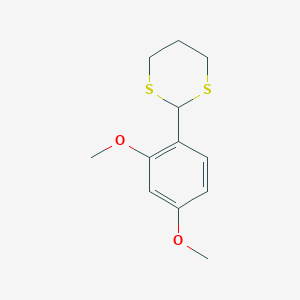
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)


![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
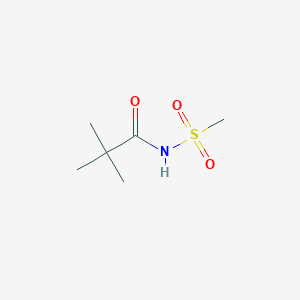
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
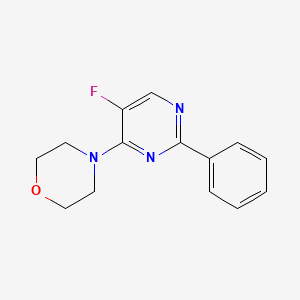

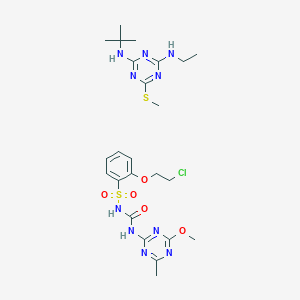
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
